N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-18-5-3-2-4-17(18)20(8-9-20)19(23)22-12-14-10-16(13-21-11-14)15-6-7-15/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQLRMWFAKXSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC(=CN=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the pyridine moiety, and the attachment of the methoxyphenyl group. Common synthetic routes may include:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction or cyclopropanation of alkenes using diazo compounds.
Pyridine Introduction: Functionalization of the pyridine ring, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Amide Formation: Coupling of the carboxylic acid derivative with an amine to form the amide bond, typically using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states, often using reagents like PCC or KMnO4.
Reduction: Reduction of functional groups to lower oxidation states, using reagents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaH, LDA, Grignard reagents
Major Products
The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the methoxy group could yield a phenol derivative, while reduction of the amide could yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications as an inhibitor or modulator of specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may act by binding to a specific enzyme or receptor, thereby modulating its activity. This could involve interactions with the active site, allosteric sites, or other regulatory regions of the target molecule.
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against analogs within the NBOMe (N-benzyl phenethylamine) and carboxamide classes. Below is a detailed comparative analysis:
Structural Similarities and Differences
Key Observations :
- Rigidity vs.
- Substituent Effects : The 5-cyclopropylpyridinylmethyl group may improve metabolic stability over NBOMe’s methoxybenzyl group, which undergoes rapid O-demethylation .
Pharmacokinetic and Metabolic Profiles
Metabolic Pathways :
- This compound : Predicted to undergo cytochrome P450-mediated hydroxylation (CYP2D6/CYP3A4) at the cyclopropylpyridine ring, with slower Phase II glucuronidation due to steric hindrance.
- NBOMe Analogs (e.g., 4-EA-NBOMe) : Rapid O-demethylation and N-dealkylation produce 69+ metabolites, including toxic secondary amines .
Half-Life :
- Cyclopropane-containing compounds exhibit prolonged half-lives (~8–12 hours) due to metabolic resistance, whereas NBOMe derivatives have shorter durations (~4–6 hours) .
Biological Activity
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be characterized by the following molecular formula and structural features:
| Property | Details |
|---|---|
| Molecular Formula | C20H22N2O2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2309556-59-8 |
The compound features a cyclopropane ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyclopropyl group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins. This characteristic is crucial for modulating biological pathways such as signal transduction and gene expression.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound in various models:
- Anti-inflammatory Effects : In murine models of inflammation, the compound demonstrated significant reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.
- Cytotoxicity Assays : Cell viability assays indicated that the compound exhibits selective cytotoxicity against certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by oxidative stress.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study 1 : In a study on rheumatoid arthritis, this compound showed efficacy in reducing joint inflammation and pain in animal models, indicating its potential as a novel anti-rheumatic drug.
- Study 2 : Research on its anticancer properties revealed that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Q & A
Q. How can researchers optimize the synthetic route for N-[(5-cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide to improve yield and purity?
Methodological Answer:
- Step 1: Employ palladium-catalyzed cross-coupling reactions to construct the pyridine-cyclopropane backbone, as cyclopropane rings often require precise stereochemical control .
- Step 2: Optimize reaction conditions (e.g., temperature, solvent polarity) using Design of Experiments (DoE) to minimize side products. For example, dichloromethane at 0–5°C may reduce cyclopropane ring strain .
- Step 3: Purify intermediates via column chromatography or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm cyclopropane ring geometry and substituent positions (e.g., methoxyphenyl orientation) .
- Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy) to distinguish between structural isomers .
- X-ray Crystallography: Resolve stereochemical ambiguities in the cyclopropane core .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products via LC-MS .
- Light Sensitivity: Expose samples to UV-Vis light (300–800 nm) to evaluate photodegradation. Use amber vials for light-sensitive intermediates .
Advanced Research Questions
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma protein binding and metabolic clearance (e.g., liver microsomes) to identify bioavailability bottlenecks .
- Metabolite Identification: Use LC-QTOF-MS to detect active/inactive metabolites that explain discrepancies between assays .
- Dose-Response Modeling: Apply Hill equation analysis to differentiate between efficacy thresholds in cell-based vs. animal models .
Q. What strategies are effective for overcoming solubility limitations in aqueous assays?
Methodological Answer:
- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (e.g., 10% v/v) to enhance solubility without denaturing proteins .
- Nanoparticle Formulation: Use PLGA nanoparticles (size: 100–200 nm) to encapsulate the compound and improve cellular uptake .
- pH Adjustment: Titrate to pH 6.5–7.4 (physiological range) to exploit ionization of the carboxamide group .
Q. How can researchers elucidate the compound’s mechanism of action using computational methods?
Methodological Answer:
- Molecular Docking: Screen against target libraries (e.g., kinase or GPCR databases) using AutoDock Vina. Prioritize binding poses with ΔG ≤ -8 kcal/mol .
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding pockets .
- QSAR Modeling: Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends in derivatives .
Q. What experimental designs are optimal for evaluating stereochemical impacts on biological activity?
Methodological Answer:
- Chiral Resolution: Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .
- Enantiomer-Specific Assays: Test each isomer in parallel in kinase inhibition or cytotoxicity assays (e.g., IC50 comparison) .
- Circular Dichroism (CD): Correlate optical activity with conformational stability in solution .
Q. How should safety protocols be adapted for handling this compound during long-term studies?
Methodological Answer:
- Hazard Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis, referencing TCI America’s guidelines for cyclopropane-containing compounds .
- Waste Disposal: Degrade reactive intermediates with sodium bicarbonate before incineration to avoid polymerization risks .
Data Contradiction Analysis
Example: If cytotoxicity assays show low IC50 in cancer cells but no efficacy in xenograft models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
